9-Nitro-octadeca-9-enoic acid
Beschreibung
9-Nitro-octadeca-9-enoic acid (C₁₈H₃₃NO₄, MW: 327.46 g/mol) is a nitrated unsaturated fatty acid characterized by a nitro (-NO₂) group at the C9 position and a double bond at C9–C10. This compound exists in two geometric isomeric forms: (E)-9-nitrooctadec-9-enoic acid (trans configuration) and (Z)-9-nitrooctadec-9-enoic acid (cis configuration) . Endogenous nitration of unsaturated fatty acids produces such nitro derivatives, which exhibit high chemical reactivity and biological significance, particularly in anti-inflammatory and signaling pathways .
Eigenschaften
Molekularformel |
C18H33NO4 |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
9-nitrooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
CQOAKBVRRVHWKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
9-Nitro-octadec-9-enoic acid, also known as nitro-oleic acid (OA-NO2), is a nitro fatty acid with significant anti-inflammatory and anti-arrhythmic properties . Research has demonstrated its potential therapeutic benefits in various disease models, including myocardial ischemia and fibrosis .
Scientific Research Applications
Anti-arrhythmic Effects:
- Ventricular Tachycardia (VT) Prevention Pretreatment with nitro-oleic acid reduces susceptibility to acute VT by enhancing homogeneity in ventricular conduction .
- Cardiomyocyte Function Nitro-oleic acid lowers spontaneous contractions in cardiomyocytes stimulated with adrenergic isoproterenol and nearly abolishes ryanodine receptor type 2 (RyR2)-dependent sarcoplasmic Ca2+ leak . It also reduces RyR2-phosphorylation by inhibiting increased CaMKII activity .
Anti-inflammatory Mediator:
- Modulation of Macrophage Activation OA-NO2 modulates both classical and regulatory activation of macrophages, which are involved in pro-fibrotic responses . It attenuates the expression of α-smooth muscle actin and systemic transforming growth factor-β levels, and it reduces the infiltration of "M1-" and "M2-like" macrophage subsets into afflicted tissue .
- Cytokine Production OA-NO2 decreases the production of TNF-α, IL-6, and IL-1β in LPS-activated macrophages and inhibits IL-10 and TGF-β production enhanced by LPS and IL-4 .
Cardiovascular Applications:
- Myocardial Fibrosis Inhibition OA-NO2 prevents myocardial fibrosis induced by Ang II, reducing α-smooth muscle actin expression and the accumulation of macrophages in the myocardium .
- Ischemic Injury Generated during myocardial ischemic injury, nitro-fatty acids like nitro-oleic acid exert anti-arrhythmic effects in the acute phase of myocardial ischemia . Preclinical studies have shown therapeutic benefits in reducing reperfusion damage, cardiac fibrosis, and infarct size, as well as preserving left ventricular function .
- Cardiovascular Events Reduction: Prophylactic treatment with icosapentaenoic acid-ethyl (VASCEPA) significantly reduces cardiovascular events, cardiac arrests, and sudden cardiac deaths .
Preclinical Studies and Disease Models
- Pulmonary Hypertension and Nephritis Preclinical studies have demonstrated the therapeutic benefits of nitro-fatty acids in disease models such as pulmonary hypertension and nephritis .
- Angiotensin II-Induced Myocardial Fibrosis Wild-type mice treated with Ang II and OA-NO2 showed prevention of myocardial fibrosis, reduced expression of M-CSFR, and decreased presence of both "M1-" and "M2-like" macrophage subsets .
Administration and Dosage
- In vivo Nitro-oleic acid (OA-NO2) can be administered at 6 mg/kg, solvated in polyethylene-glycol/ethanol (90:10, vol/vol) via subcutaneously implanted osmotic minipumps .
- Animal Studies In mice, nitro-oleic acid (NO2-OA) is administered at 20 nmol/g body weight, solvated in polyethylene-glycol/ethanol (85:15, vol/vol), via intraperitoneal injection 20 minutes before LAD ligation .
Analyse Chemischer Reaktionen
Chemical Reactions Involving 9-Nitro-octadeca-9-enoic Acid
9-Nitro-octadeca-9-enoic acid participates in several significant chemical reactions, including:
Electrophilic Reactions
As an electrophilic compound, nitro-fatty acids can react with nucleophiles in biological systems, leading to post-translational modifications of proteins. This reactivity is attributed to the electrophilic nature of the nitro group, which can interact with nucleophilic amino acids in proteins .
Biological Significance
Research indicates that nitro-fatty acids like 9-nitro-octadeca-9-enoic acid act as signaling molecules in various physiological processes:
-
Activation of Nrf2 : This compound activates the Nrf2 pathway, which regulates antioxidant responses and cytoprotection against oxidative stress .
-
Anti-inflammatory Effects : Nitro-fatty acids have been shown to exert anti-inflammatory effects by modulating signaling pathways involved in inflammation .
Table 2: Key Chemical Reactions
| Reaction Type | Description |
|---|---|
| Electrophilic Addition | Reacts with nucleophiles to modify proteins |
| Nrf2 Activation | Enhances antioxidant response element activity |
| Anti-inflammatory Action | Modulates inflammatory signaling pathways |
Research Findings on Biological Effects
Recent studies have highlighted the potential therapeutic applications of 9-nitro-octadeca-9-enoic acid:
-
Cardiovascular Protection : In animal models, pretreatment with this compound has been shown to reduce susceptibility to ischemic ventricular arrhythmias, suggesting a protective role during cardiac events .
-
Metabolic Disease Management : Nitro-fatty acids may offer protective effects against metabolic diseases such as type 2 diabetes by improving lipid metabolism and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Positional Isomers: 9-Nitro vs. 10-Nitro Derivatives
10-Nitrooleic acid (10-Nitro-9,12-octadecadienoic acid, C₁₈H₃₃NO₄, MW: 327.46 g/mol) is a positional isomer with the nitro group at C10 instead of C7. Despite identical molecular weights, the nitro group’s position significantly alters biological activity:
- 9-Nitro derivatives demonstrate stronger anti-inflammatory effects by modulating peroxisome proliferator-activated receptor gamma (PPARγ) pathways .
- 10-Nitro derivatives show vasodilatory properties via activation of soluble guanylate cyclase (sGC) .
Table 1: Positional Isomer Comparison
Geometric Isomers: (E)- vs. (Z)-9-Nitro-octadeca-9-enoic Acid
The stereochemistry of the double bond (E or Z) influences molecular shape and interactions:
- (E)-Isomer (trans): The trans configuration creates a straighter alkyl chain, enhancing membrane permeability and receptor binding efficiency .
Table 2: Geometric Isomer Comparison
Functional Group Analogs: Nitro vs. Hydroxy/Oxo Derivatives
9-Hydroxyoctadecatrienoic Acid (9(S)-HOT, C₁₈H₃₀O₃)
- Replaces the nitro group with a hydroxyl (-OH) at C8.
- Functions as a lipid signaling molecule in plant and mammalian systems, promoting oxidative stress responses .
9-Oxodec-2-enoic Acid (C₁₀H₁₆O₃, MW: 184.23 g/mol)
- A shorter-chain oxo derivative with a ketone group at C9.
- Used in synthetic chemistry but lacks the biological activity of nitrated analogs .
Table 3: Functional Group Comparison
Structural Analogs: Non-Nitrated Fatty Acids
Elaidic Acid ((E)-9-Octadecenoic Acid, C₁₈H₃₄O₂)
- A trans fatty acid lacking the nitro group.
- Unlike nitrated analogs, it is associated with pro-inflammatory effects and cardiovascular risks .
Linoleic Acid (9,12-Octadecadienoic Acid)
- A precursor for nitrated lipids. Nitration at C9 or C10 converts this inert fatty acid into bioactive molecules .
Vorbereitungsmethoden
Synthesis via cis-Cyclooctene (Route A)
This method was first described by Gorczynski et al. (2006):
Step 1: Ozonolysis of cis-cyclooctene
Generates a nine-carbon aldehyde intermediate (compound 3).Step 2: Henry Condensation with nitromethane
Condensation of aldehyde 3 with nitromethane in the presence of potassium tert-butoxide (t-BuOK) yields a nitro alcohol (compound 4).Step 3: Acetylation and Reduction
Nitro alcohol 4 is acetylated with acetic anhydride and DMAP catalyst, then reduced with sodium borohydride in ethanol to give nitroalkane (compound 5) with an overall yield of 83% for these two steps.Step 4: Second Henry Condensation
Nitroalkane 5 condenses with nonanal (another aldehyde) under t-BuOK catalysis to form nitro alcohol 6 as a diastereomeric mixture.Step 5: One-pot Acetylation and Dehydro-acetylation
Converts nitro alcohol 6 to the methyl ester nitroalkene (compound 7), which upon hydrolysis yields (E)-9-nitro-octadeca-9-enoic acid.
Synthesis via Mono-methyl Azelate (Route B)
Also reported by Gorczynski et al. (2006):
Step 1: Borane Reduction of Mono-methyl Azelate
Produces alcohol (compound 8) in 89% yield.Step 2: PCC Oxidation
Oxidizes alcohol 8 to aldehyde (compound 9).Step 3: Preparation of Nitro Component
Octanal condenses with nitromethane under t-BuOK catalysis to form nitro alcohol (compound 10), which is acetylated and reduced to nitroalkane (compound 11).Step 4: Henry Condensation
Aldehyde 9 and nitroalkane 11 condense to give nitro alcohol 12 as a diastereomeric mixture in 66% yield.Step 5: Acetylation and Dehydroacetylation
Converts nitro alcohol 12 to methyl ester nitroalkene (compound 13), which upon hydrolysis yields (E)-10-nitro-octadeca-9-enoic acid.
Regio- and Stereospecificity
The described methods ensure the formation of specific regioisomers ((E)-9-nitro and (E)-10-nitro) with control over stereochemistry, avoiding the formation of complex mixtures that plague non-specific nitration methods such as direct addition of nitronium tetrafluoroborate to unsaturated fatty acids.
Alternative Approaches and Diastereomer Synthesis
Woodcock et al. (2006) reported an efficient, scalable synthesis that is both regiospecific and stereoselective for all four possible isomers of nitrooleic acid, including (E)- and (Z)-9- and 10-nitro-octadec-9-enoic acids. This method involves careful control of reaction conditions and the use of specific precursors to achieve selective nitration.
Comparative Data Table of Key Synthesis Steps
| Step | Route A (cis-cyclooctene) | Route B (mono-methyl azelate) | Yield (%) | Notes |
|---|---|---|---|---|
| Aldehyde formation | Ozonolysis of cis-cyclooctene (compound 3) | PCC oxidation of alcohol 8 (compound 9) | High | High purity aldehydes critical |
| Nitro alcohol formation | Henry condensation with nitromethane (4,10) | Henry condensation with nitromethane (10) | 66-83 | Catalyzed by t-BuOK |
| Acetylation & reduction | Acetic anhydride/DMAP + NaBH4 (4→5) | Acetylation + NaBH4 reduction (10→11) | 83 (combined) | Smooth conversion to nitroalkane |
| Second Henry condensation | Nitroalkane 5 + nonanal → nitro alcohol 6 | Nitroalkane 11 + aldehyde 9 → nitro alcohol 12 | 66-High | Diastereomeric mixtures formed |
| Dehydroacetylation & esterification | One-pot acetylation/dehydroacetylation (6→7) | Same (12→13) | Not specified | Yields methyl ester intermediates |
| Hydrolysis to acid | Hydrolysis of methyl ester 7 | Hydrolysis of methyl ester 13 | Not specified | Final step to yield nitroalkene acid |
Analysis of Research Results
Both routes provide regio- and stereospecific syntheses of (E)-9-nitro-octadeca-9-enoic acid with high yields and purity, enabling detailed biological studies.
The Henry condensation is the key carbon-carbon bond-forming step, allowing precise placement of the nitro group.
The synthetic compounds release nitric oxide and nitrite under physiological conditions, confirming their biological relevance as NO donors.
The methods avoid the non-specific nitration approaches that yield mixtures requiring extensive purification and complicate biological activity analysis.
Woodcock et al. expanded on these methods to produce all four stereoisomers, facilitating comprehensive structure-activity relationship studies.
Q & A
Q. How can researchers confirm the structural identity of 9-nitro-octadeca-9-enoic acid in synthetic or biological samples?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton (¹H) and carbon (¹³C) NMR spectra to verify the position of the nitro group and double bond. For example, the nitro group at C9 produces distinct deshielding effects on adjacent protons .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₈H₃₃NO₄) via exact mass measurement. Electrospray ionization (ESI) in negative mode is recommended for nitro-fatty acids due to their acidic nature .
- Chromatographic Retention Time: Compare retention times with authentic standards using reverse-phase HPLC or UPLC. Use C18 columns with acetonitrile/water gradients containing 0.1% formic acid .
Q. What strategies optimize the synthesis of 9-nitro-octadeca-9-enoic acid while minimizing isomerization?
Methodological Answer:
- Regioselective Nitration: Use nitronium tetrafluoroborate (NO₂BF₄) in anhydrous dichloromethane at -20°C to selectively nitrate the double bond at C9 .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of unsaturated bonds.
- Post-Synthesis Purification: Employ silica gel chromatography with hexane/ethyl acetate (4:1) to separate cis/trans isomers. Monitor purity via TLC (Rf ~0.3 in same solvent system) .
Q. What are critical handling precautions for 9-nitro-octadeca-9-enoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to potential solvent interactions .
- Storage Conditions: Store at -20°C under nitrogen in amber vials to prevent photodegradation and hydrolysis. Avoid long-term storage (>6 months) due to nitro group instability .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for nitro-containing waste .
Advanced Research Questions
Q. How should researchers address contradictory data in quantifying 9-nitro-octadeca-9-enoic acid across LC-MS/MS and GC-MS/MS platforms?
Methodological Answer: Contradictions often arise from:
- Derivatization Artifacts: GC-MS/MS requires derivatization (e.g., pentafluorobenzyl esters), which may alter nitro-group stability. Validate derivatization efficiency via recovery experiments with isotopically labeled internal standards (e.g., ¹³C₁₈-9-nitro-oleic acid) .
- Ionization Efficiency: LC-MS/MS electrospray ionization is sensitive to matrix effects. Use matrix-matched calibration curves and standard addition methods for biological samples (plasma, tissues) .
- Isomer Discrimination: Cis/trans isomers may co-elute in LC but separate in GC. Perform chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers .
Q. What experimental designs are recommended for studying the electrophilic signaling mechanisms of 9-nitro-octadeca-9-enoic acid?
Methodological Answer:
- Target Identification: Use biotin-tagged analogs for pull-down assays coupled with proteomics (LC-MS/MS) to identify protein adducts (e.g., Keap1, NF-κB) .
- Kinetic Studies: Employ stopped-flow spectroscopy to measure reaction rates with thiols (e.g., glutathione). Fit data to a second-order kinetic model to determine rate constants (k ~10⁻³ M⁻¹s⁻¹) .
- Cellular Models: Use CRISPR/Cas9-modified cell lines (e.g., Nrf2⁻/⁻) to validate pathway specificity. Monitor downstream targets (e.g., HO-1, NQO1) via qPCR .
Q. How can researchers validate the biological relevance of 9-nitro-octadeca-9-enoic acid in vivo amid rapid metabolic clearance?
Methodological Answer:
- Stable Isotope Tracing: Administer ¹⁵N-labeled 9-nitro-octadeca-9-enoic acid to track metabolite formation (e.g., nitro-hydroxylated derivatives) via high-resolution orbitrap MS .
- Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) with WinNonlin to calculate AUC, t₁/₂, and clearance rates. Adjust dosing regimens to maintain therapeutic plasma levels (>1 µM) .
- Knockout Models: Utilize PPARγ⁻/⁻ mice to dissect receptor-dependent vs. electrophilic signaling effects in inflammation models (e.g., colitis) .
Data Analysis & Reporting
Q. What statistical approaches resolve variability in dose-response studies of 9-nitro-octadeca-9-enoic acid?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC₅₀ and Hill coefficients.
- Outlier Handling: Apply Grubbs' test (α=0.05) to exclude technical outliers. Use biological triplicates (n≥3) to ensure reproducibility .
- Meta-Analysis: Pool data from multiple studies using random-effects models (RevMan software) to assess heterogeneity via I² statistics .
Table 1: Example Dose-Response Data for Anti-Inflammatory Activity
| Concentration (µM) | NF-κB Inhibition (%) | SEM | n |
|---|---|---|---|
| 0.1 | 12.3 | 1.2 | 4 |
| 1.0 | 45.6 | 3.1 | 4 |
| 10.0 | 82.4 | 4.5 | 4 |
Q. How should researchers validate computational predictions (e.g., QSAR) of 9-nitro-octadeca-9-enoic acid’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Compare calculated nitro-group charge densities (Mulliken population analysis) with experimental NMR chemical shifts .
- Molecular Dynamics (MD): Simulate protein-ligand binding (e.g., PPARγ) using GROMACS. Validate docking poses with hydrogen-deuterium exchange mass spectrometry (HDX-MS) .
- Benchmarking: Use PubChem BioAssay data (AID 1259401) to test QSAR model accuracy via receiver operating characteristic (ROC) curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
